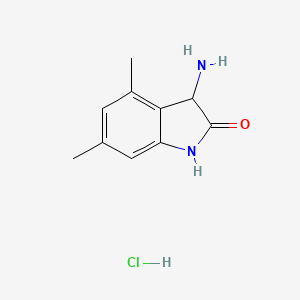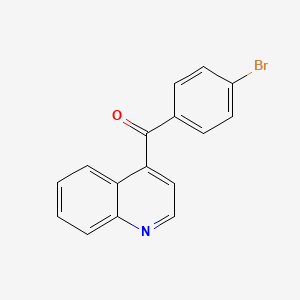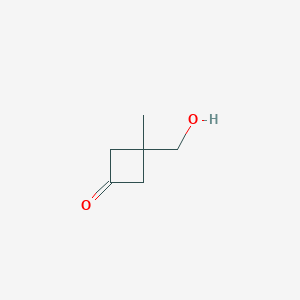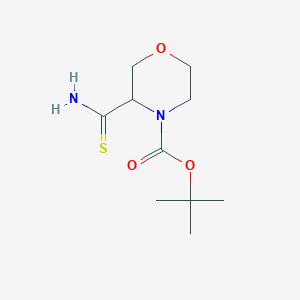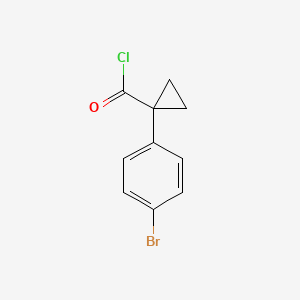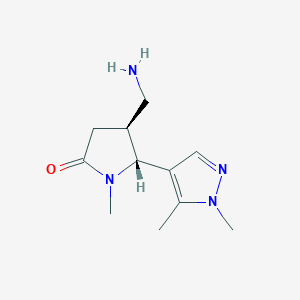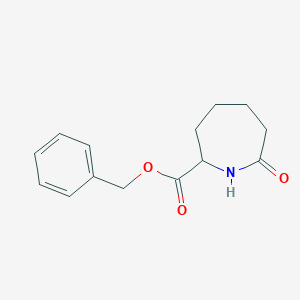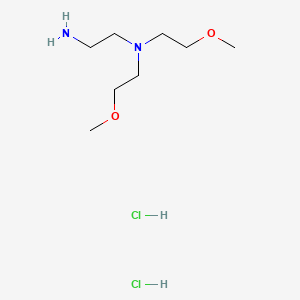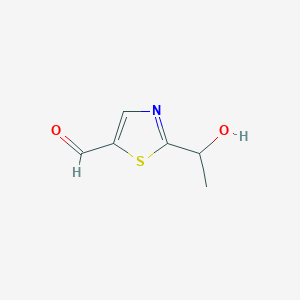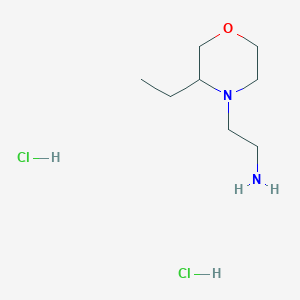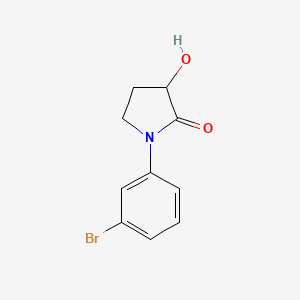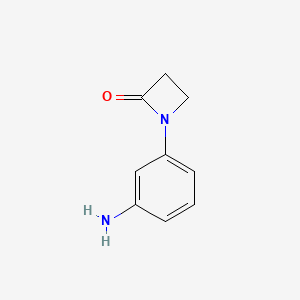
1-(3-氨基苯基)氮杂环丁-2-酮
描述
科学研究应用
Anticancer Activity
1-(3-Aminophenyl)azetidin-2-one derivatives have demonstrated significant potential in anticancer research. A study by Greene et al. (2016) found that certain derivatives, including trans-4-(3-amino-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, displayed potent antiproliferative properties against breast cancer cells, disrupted microtubular structures, and induced apoptosis. This compound also showed interaction with the colchicine-binding site on β-tubulin, highlighting its relevance in cancer treatment research (Greene et al., 2016). Olazarán et al. (2017) further supported these findings, demonstrating that azetidin-2-one derivatives can induce apoptosis in cancer cells through the modulation of specific genes related to cytoskeleton regulation (Olazarán et al., 2017).
Antibacterial and Antifungal Properties
Azetidin-2-one derivatives have also been explored for their antibacterial and antifungal properties. Chhajed and Upasani (2012) synthesized novel azetidin-2-one derivatives that showed potent antibacterial activity. These compounds were also docked into the active site of the enzyme transpeptidase, establishing a correlation between their in silico docking analysis and in vitro antibacterial activity (Chhajed & Upasani, 2012). Another study by Shanmugapandiyan et al. (2010) also reported significant antibacterial, antifungal, analgesic, and anti-inflammatory activities of synthesized azetidin-2-one derivatives, further highlighting their therapeutic potential (Shanmugapandiyan et al., 2010).
Synthesis of Biologically Important Compounds
Deshmukh et al. (2004) emphasized the utility of azetidin-2-one as a synthon for synthesizing a variety of biologically important compounds. They explored its use in creating aromatic beta-amino acids, peptides, polyamines, amino sugars, and other derivatives, leveraging the beta-lactam nucleus as a versatile building block (Deshmukh et al., 2004).
Pharmaceutical Development
The potential of azetidin-2-one derivatives in pharmaceutical development was also highlighted by Thi et al. (2018), who synthesized 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones and transformed them into new building blocks for constructing various biologically active molecules, including aminopropanes and aziridines (Thi et al., 2018).
Structural and Mechanistic Insights
Studies have also provided insights into the structural and mechanistic aspects of azetidin-2-one derivatives. For instance, Bolognese et al. (1991) investigated the formation of azetidin-2-one rings, providing valuable information on the reaction mechanisms and intermediates involved in synthesizing these compounds (Bolognese et al., 1991).
安全和危害
未来方向
Azetidin-2-ones, including 1-(3-Aminophenyl)azetidin-2-one, have promising potential in medicinal chemistry due to their biological activity . They are considered important building blocks for the synthesis of various compounds. Future research could focus on exploring their potential applications and developing efficient synthesis methods .
属性
IUPAC Name |
1-(3-aminophenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-7-2-1-3-8(6-7)11-5-4-9(11)12/h1-3,6H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFABGWMCDSQNCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)azetidin-2-one | |
CAS RN |
1456595-12-2 | |
| Record name | 1-(3-aminophenyl)azetidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




